

Application Notes and Protocols for Methomyl-d3 in Environmental Sample Analysis

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Compound of Interest

Compound Name: Methomyl-d3

Cat. No.: B1147697

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These application notes provide a detailed overview and standardized protocols for the utilization of **Methomyl-d3** as an internal standard in the quantitative analysis of methomyl in environmental samples. The methodologies outlined are based on established analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), to ensure high accuracy and precision.

Methomyl, a carbamate insecticide, is subject to regulatory monitoring in various environmental matrices due to its potential toxicity.[1][2] The use of a stable isotope-labeled internal standard like **Methomyl-d3** is critical for correcting potential variations during sample preparation and analysis, thereby enhancing the reliability of quantitative results.[3] **Methomyl-d3**, being chemically identical to methomyl with the exception of isotopic labeling, co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, making it an ideal internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of methomyl in soil and water samples using the protocols described below, with **Methomyl-d3** as an internal standard.

Table 1: Recovery of Methomyl from Environmental Samples

| Matrix | Spiking Level (ng/g or ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
|--------|-------------------------------|--------------|--------------------------------------|
| Soil | 10 | 81 - 94.2 | 3.68 - 8.50 |
| 50 | 85 - 95 | 4.10 - 7.80 | 4.50 - 9.17 |
| 100 | 88 - 98 | 3.50 - 6.90 | |
| Water | 1 | 82.6 - 103.3 | |
| 10 | 85 - 105 | 3.80 - 8.50 | 3.20 - 7.60 |
| 50 | 90 - 108 | 3.20 - 7.60 | |

Data compiled from studies utilizing similar extraction and analysis techniques.[4][5]

Table 2: Method Detection and Quantification Limits

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|-----------------------|--------------------------|--------------------------|-------------------------------|
| Methomyl | LC-MS/MS | 0.1 - 1.0 µg/L (water) | 0.3 - 3.0 µg/L (water) |
| 1.0 - 5.0 ng/g (soil) | 3.0 - 15.0 ng/g (soil) | Not Reported | |
| GC-MS | 0.01 mg/kg (body fluids) | | |
| HPLC-UV | 0.02 mg/kg (soil) | | |

LOD and LOQ values are estimates and may vary depending on the specific instrumentation and matrix.[6]

Experimental Workflow

The overall workflow for the analysis of methomyl in environmental samples using **Methomyl-d3** as an internal standard is depicted below.



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Caption: Workflow for Methomyl Analysis.

Detailed Experimental Protocols

Protocol 1: Analysis of Methomyl in Soil Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

1. Materials and Reagents

- Methomyl analytical standard
- **Methomyl-d3** internal standard solution (e.g., 1 µg/mL in acetonitrile)
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge capable of 4000 rpm

2. Sample Preparation and Extraction

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Spike the sample with a known amount of **Methomyl-d3** internal standard solution (e.g., 100 μ L of 1 μ g/mL solution). The final concentration of the internal standard should be in the mid-range of the calibration curve.
- Add 10 mL of acetonitrile.
- Cap the tube and vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and MgSO_4 .
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Analysis of Methomyl in Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of water samples.

1. Materials and Reagents

- Methomyl analytical standard
- **Methomyl-d3** internal standard solution (e.g., 100 ng/mL in methanol)

- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Deionized water
- SPE cartridges (e.g., C18, 500 mg)
- SPE vacuum manifold
- Nitrogen evaporator

2. Sample Preparation and Extraction

- Measure 100 mL of the water sample into a clean glass container.
- Spike the sample with a known amount of **Methomyl-d3** internal standard solution (e.g., 100 μ L of 100 ng/mL solution).
- Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 2 x 3 mL of acetonitrile into a collection tube.

3. Concentration

- Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

The following are typical starting conditions for LC-MS/MS analysis. These should be optimized for the specific instrument used.

Liquid Chromatography

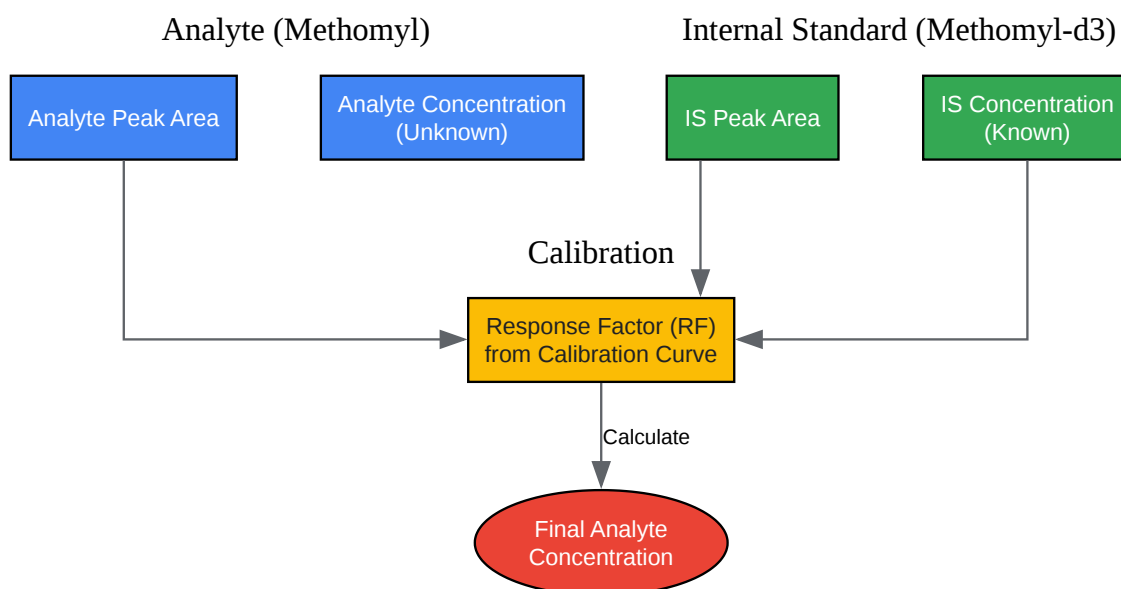
- Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Methomyl: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
 - **Methomyl-d3**: Precursor Ion > Product Ion (Quantifier)
 - Note: Specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is illustrated below.



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Caption: Internal Standard Quantification Logic.

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